Cyclopropylamine Manufacture: 4-Chlorobutyric Acid Enables Quantitative Carboxamide Yield Relative to Alternative Route
In the commercial manufacture of cyclopropylamine from γ-butyrolactone, 4-chlorobutyric acid (CBA) serves as the key intermediate in a five-step process. The CBA-derived route achieves substantially quantitative yields of cyclopropanecarboxamide following ammoniation, whereas the alternative direct ester cyclization route (without CBA intermediacy) reports only 90% conversion of the ester even with repeated recycling of unreacted material [1]. The CBA-based process employs a hindered chlorobutyrate ester intermediate that undergoes cyclization with solid caustic and a phase transfer catalyst, avoiding the polymerization and γ-butyrolactone reformation that plague alternative non-CBA routes [1].
| Evidence Dimension | Yield of cyclopropanecarboxamide from γ-butyrolactone feedstock |
|---|---|
| Target Compound Data | Substantially quantitative yields (carboxamide formation from CBA-derived hindered ester) |
| Comparator Or Baseline | Alternative route without CBA intermediacy (direct ester cyclization): 90% conversion with repeated recycling |
| Quantified Difference | Approximately 10 percentage point yield advantage; eliminates recycling steps |
| Conditions | γ-Butyrolactone ring cleavage with hydrohalide and aqueous sulfuric acid catalyst; hindered ester formation with secondary/tertiary alkanols (≤C8); cyclization with solid caustic in water-immiscible solvent with phase transfer catalyst; ammoniation with alkali metal salt of polyol catalyst |
Why This Matters
The near-quantitative carboxamide yield and elimination of material recycling translate directly to reduced raw material consumption and lower production cost per kilogram of cyclopropylamine.
- [1] Blackwell, J.T. et al. US Patent 4,590,292. Process for the manufacture of cyclopropylamine. Issued May 20, 1986. View Source
